molecular formula C18H19N3O2S2 B2882099 4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 873010-02-7

4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2882099
CAS No.: 873010-02-7
M. Wt: 373.49
InChI Key: CLPGXEWURYKANY-UHFFFAOYSA-N
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Description

4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a synthetic compound featuring a thiazole core linked to a benzene sulfonamide group via an ethyl chain. Its molecular structure is characterized by a 4-methylthiazole ring substituted at the 2-position with a pyridin-3-yl group and at the 5-position with the sulfonamide-containing chain. The scaffold is built around the 1,3-thiazole ring, a privileged structure in medicinal chemistry known for its diverse pharmaceutical applications . The compound belongs to the class of sulfonamides, functional groups that form the basis of several pharmacologically active drugs and are commonly synthesized from sulfonyl chloride precursors . This specific molecular architecture, combining a thiazole with a sulfonamide, is of significant interest in drug discovery and chemical biology research. Compounds based on the 2-aminothiazole-sulfonamide framework have been investigated for their potential to inhibit various enzymes . Research on similar analogs has demonstrated potent inhibitory activity against enzymes such as urease, with IC50 values in the micromolar range, as well as effects on α-glucosidase and α-amylase, suggesting potential for metabolic disorder research . Furthermore, such compounds have been explored for their antioxidant properties through assays like DPPH scavenging . The integration of the pyridinyl moiety may contribute to additional pharmacophoric interactions. In silico predictions on related molecules indicate that these compounds typically exhibit high gastrointestinal absorption but are not expected to permeate the blood-brain barrier, which can be advantageous for reducing central nervous system-related side effects in drug development programs . This compound is provided for research purposes to support investigations in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied with a certificate of analysis to ensure its identity and purity. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-13-5-7-16(8-6-13)25(22,23)20-11-9-17-14(2)21-18(24-17)15-4-3-10-19-12-15/h3-8,10,12,20H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPGXEWURYKANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The thiazole core is synthesized through the Hantzsch thiazole synthesis, which involves condensation of α-haloketones with thioamides. For this compound, 4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ethylamine is prepared as follows:

  • Reactants :

    • α-Chloroketone: 4-methyl-2-(pyridin-3-yl)acetyl chloride
    • Thioamide: Thiourea derivative
  • Conditions :

    • Solvent: Ethanol/water (3:1)
    • Temperature: Reflux at 80°C for 6–8 hours
    • Catalyst: Hydrochloric acid (0.1 M)
  • Mechanism :

    • Nucleophilic attack of the thioamide sulfur on the α-carbon of the chloroketone.
    • Cyclization to form the thiazole ring, releasing HCl as a byproduct.
  • Yield : 65–72% after recrystallization in ethanol.

Sulfonylation to Attach the Benzene Sulfonamide Group

The final step involves sulfonylation of the amine intermediate:

  • Reactants :

    • 5-(2-Aminoethyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole
    • 4-Methylbenzene-1-sulfonyl chloride
  • Conditions :

    • Solvent: Dichloromethane (DCM)
    • Base: Pyridine (to scavenge HCl)
    • Temperature: 0–5°C (ice bath), followed by stirring at 25°C for 12 hours
  • Mechanism :

    • The amine attacks the electrophilic sulfur in sulfonyl chloride, forming the sulfonamide bond.
  • Yield : 80–85% after column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance efficiency, industrial protocols employ continuous flow reactors:

Step Reactor Type Residence Time Temperature Yield
Thiazole formation Tubular 30 min 80°C 75%
Ethyl linker addition Packed-bed 2 hours 60°C 70%
Sulfonylation Microfluidic 1 hour 25°C 88%

Advantages :

  • Reduced reaction time (total < 4 hours vs. 24 hours batchwise).
  • Higher purity (>98% by HPLC).

Catalytic Optimization

Palladium catalysts improve coupling efficiency in the thiazole-pyridine linkage:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Ligand : XPhos (4 mol%)
  • Solvent : Toluene/water (10:1)
  • Yield : 92% for Suzuki-Miyaura coupling.

Reaction Optimization and Challenges

Key Variables Affecting Yield

Variable Optimal Range Impact on Yield
Sulfonyl chloride purity >99% +15% yield
Reaction pH 8.5–9.0 Prevents hydrolysis
Solvent polarity Medium (e.g., DCM) Enhances solubility

Common Byproducts and Mitigation

  • N-Di-sulfonylated derivative :

    • Cause: Excess sulfonyl chloride.
    • Solution: Stoichiometric control (1:1.05 amine:sulfonyl chloride).
  • Thiazole ring opening :

    • Cause: Prolonged exposure to strong acids.
    • Solution: Use mild acids (e.g., acetic acid) during workup.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography :

    • Stationary phase: Silica gel (230–400 mesh).
    • Eluent: Ethyl acetate/hexane (1:3 → 1:1 gradient).
    • Purity: >99% (HPLC).
  • Recrystallization :

    • Solvent: Methanol/water (4:1).
    • Crystal morphology: Monoclinic plates.

Spectroscopic Data

Technique Key Peaks Reference
¹H NMR δ 8.55 (pyridine-H), δ 2.45 (thiazole-CH₃)
IR 1345 cm⁻¹ (S=O stretch), 1150 cm⁻¹ (C-N)
MS m/z 403.53 [M+H]⁺

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

  • Conditions : 100 W, 120°C, 20 minutes.
  • Yield : 78% for sulfonylation step.

Enzymatic Sulfonamide Bond Formation

  • Enzyme : Sulfotransferase (modified).
  • Advantage : Stereoselectivity.
  • Limitation : Low yield (35%).

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and binding affinities.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiazole and pyridine rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with several sulfonamide and thiazole-containing derivatives. Key analogues include:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Reference
Target compound Benzene-sulfonamide, ethyl-linked thiazole with pyridin-3-yl and methyl groups ~387.45 (calculated) Not explicitly reported; inferred pesticidal potential
4-Methyl-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)thiazol-5-amine (CA14) Propargylamine substituent, pyridin-3-yl-thiazole core 229.28 (ESIMS m/z 230 [M+H]+) Pesticidal activity (Dow AgroSciences patent)
2-(5-Fluoropyridin-3-yl)-4-methyl-N-(prop-2-yn-1-yl)thiazol-5-amine (CA15) Fluoropyridinyl substitution 247.27 (calculated) Enhanced pesticidal activity due to fluorination
N-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide Tetrazole ring, methylamino substitution 199.01 Not specified; tetrazole as a bioisostere for carboxylates

Key Differences and Implications

Substituent Effects: Pyridine vs. Sulfonamide vs. Propargylamine: The target compound’s sulfonamide group increases hydrophilicity and hydrogen-bonding capacity compared to CA14’s propargylamine, which may alter pharmacokinetics .

Biological Activity: While CA14 and CA15 are explicitly pesticidal, the target compound’s ethyl-sulfonamide linkage may confer distinct target selectivity, possibly toward enzymes like carbonic anhydrases or kinases .

Synthetic Accessibility :

  • The target compound’s ethyl-thiazole linkage requires multi-step synthesis, whereas CA14/CA15 are synthesized via simpler coupling reactions (e.g., Example 10 in Dow AgroSciences’ protocol) .

Research Findings and Data Gaps

  • In Silico Predictions : Compounds with pyridinyl-thiazole scaffolds show favorable oral bioavailability in radar chart analyses (e.g., ’s compound 15-20), suggesting the target compound may share this trait .
  • Purity and Stability : and highlight challenges in purifying thiazole-sulfonamide derivatives (e.g., hydrochloride salts for solubility), which may apply to the target compound .

Biological Activity

4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that exhibits significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a pyridine moiety, and a sulfonamide group. The synthesis typically involves multi-step organic reactions that include the preparation of thiazole and pyridine intermediates, followed by their coupling with a biphenyl sulfonamide under controlled conditions.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including the compound in focus, exhibit antimicrobial activity. A study highlighted that certain benzene sulfonamides can affect perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential cardiovascular benefits alongside antimicrobial properties .

Anticancer Activity

The thiazole moiety is known for its anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, a related thiazole compound showed significant activity against Jurkat and A-431 cancer cells with IC50 values lower than those of reference drugs like doxorubicin .

The biological activity of this compound may be attributed to its ability to inhibit specific ion channels or enzymes involved in cellular signaling pathways. For example, studies on related sulfonamides have shown interactions with calcium channels, which could lead to changes in cardiovascular dynamics .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME). Theoretical models have been employed to predict the pharmacokinetic parameters of similar compounds using tools such as ADMETlab 2.0. These studies can help identify optimal dosing regimens for therapeutic use .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological effects of various benzene sulfonamides on perfusion pressure in isolated rat hearts. The results indicated that certain derivatives significantly decreased perfusion pressure over time compared to controls. This suggests a potential mechanism through which these compounds could exert cardiovascular effects .

Compound Dose (nM) Effect on Perfusion Pressure
Control-No change
Benzene Sulfonamide0.001Decreased
Compound 20.001Decreased
Compound 30.001Decreased
Compound 40.001Decreased

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound requires precise control over reaction intermediates, particularly during the formation of the thiazole ring and sulfonamide linkage. A common approach involves:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux conditions in ethanol or DMF .
  • Sulfonamide coupling : Activation of the sulfonyl chloride group followed by nucleophilic substitution with the ethylamine-linked thiazole intermediate. Use of catalysts like DMAP or TEA improves yields .
  • Optimization : Reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane vs. DMF) significantly affect purity. HPLC monitoring is recommended to track intermediate stability .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the pyridinyl proton environment (δ 8.2–8.8 ppm) and sulfonamide NH (~δ 10.5 ppm). 2D NMR (e.g., HSQC, HMBC) resolves connectivity ambiguities in the thiazole-ethyl linker .
  • Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for sulfur and chlorine (if present) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing effects, though crystallization may require co-solvents like hexane/ethyl acetate .

Q. How does the pyridinyl-thiazole moiety influence the compound’s solubility and stability in aqueous buffers?

  • Methodological Answer :

  • The pyridinyl group enhances water solubility via hydrogen bonding, while the thiazole ring contributes to π-π stacking interactions.
  • Stability testing : Use accelerated degradation studies (pH 1–9, 40°C) with UV-Vis or LC-MS to identify hydrolysis-prone sites (e.g., sulfonamide bond). Phosphate buffers (pH 7.4) are recommended for in vitro assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects using analogs like 4-methyl-N-(1-(3-methyl-2-(1H-pyrazol-1-yl)phenyl)pentyl)benzenesulfonamide (pyrazole variant) .
  • Computational docking : Use molecular dynamics simulations to assess binding affinity differences in target proteins (e.g., kinases or GPCRs). Pyridinyl-thiazole systems may exhibit unique π-cation interactions versus pyrazole derivatives .
  • Data normalization : Account for batch-to-batch purity variations via orthogonal validation (e.g., SPR binding assays vs. cell-based IC50) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Pharmacophore mapping : Identify critical functional groups (e.g., sulfonamide as a hydrogen bond acceptor, pyridinyl as a hydrophobic anchor) using tools like Schrödinger’s Phase .
  • ADMET prediction : Use QSAR models to prioritize derivatives with lower logP (<3.5) and reduced CYP450 inhibition risk .
  • Free-energy perturbation (FEP) : Quantify binding energy differences for substituent modifications (e.g., methyl vs. trifluoromethyl groups on the benzene ring) .

Q. What experimental designs are optimal for studying metabolic pathways of this compound in hepatic microsomes?

  • Methodological Answer :

  • Incubation conditions : Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH regeneration systems. Monitor time-dependent metabolite formation via LC-MS/MS .
  • Isotope labeling : Introduce ¹³C or deuterium at the ethyl linker to track fragmentation patterns in mass spectrometry .
  • Enzyme inhibition assays : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes .

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